molecular formula C20H20ClNO3 B5912584 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one

3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B5912584
M. Wt: 357.8 g/mol
InChI Key: GUYPNSDPAISEDL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a hydroxy group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions to form the chromen-4-one scaffold.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a chlorobenzene derivative in the presence of a suitable catalyst.

    Attachment of the diethylamino group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-diethylamino-4-methyl-3,4-dihydrocoumarin: Similar in structure but lacks the chlorophenyl group.

    7-hydroxy-4H-chromen-4-one: Lacks the diethylamino and chlorophenyl groups.

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Contains a chlorophenyl group but differs in the core structure.

Uniqueness

3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the diethylamino group contributes to its solubility and bioactivity. The hydroxy group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-3-22(4-2)11-15-18(23)10-9-14-19(24)16(12-25-20(14)15)13-7-5-6-8-17(13)21/h5-10,12,23H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPNSDPAISEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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